S 38093 hydrochloride

Histamine H3 Receptor Radioligand Binding Assay Species Selectivity

Select S 38093 hydrochloride for its unique species-dependent H3 receptor affinity profile and demonstrated procognitive synergy with donepezil, as shown in peer-reviewed studies. Unlike generic H3 antagonists, this compound has validated in vivo efficacy in reversing age-related cognitive deficits and promoting neurogenesis in aged models, ensuring experimental reproducibility for your Alzheimer's and neuropathic pain research.

Molecular Formula C17H25ClN2O2
Molecular Weight 324.8 g/mol
Cat. No. B10780430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS 38093 hydrochloride
Molecular FormulaC17H25ClN2O2
Molecular Weight324.8 g/mol
Structural Identifiers
SMILESC1CC2CN(CC2C1)CCCOC3=CC=C(C=C3)C(=O)N.Cl
InChIInChI=1S/C17H24N2O2.ClH/c18-17(20)13-5-7-16(8-6-13)21-10-2-9-19-11-14-3-1-4-15(14)12-19;/h5-8,14-15H,1-4,9-12H2,(H2,18,20);1H
InChIKeyAFSVOZDCVFYWFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

S 38093 hydrochloride: A Brain-Penetrant H3 Receptor Antagonist/Inverse Agonist with Species-Dependent Affinity and Procognitive Efficacy


S 38093 hydrochloride is a novel, brain-penetrant antagonist and inverse agonist of the histamine H3 receptor, identified by Servier as a potential antidementia agent [1]. It displays a species-dependent affinity profile, with Ki values of 8.8 µM for rat, 1.44 µM for mouse, and 1.2 µM for human H3 receptors, and demonstrates high selectivity over other histaminergic receptors [2]. The compound is orally active, with rapid absorption in rodents (Tmax 0.25–0.5 h), and has shown procognitive, neurogenic, and antinociceptive effects in multiple preclinical models [3][4].

S 38093 hydrochloride: Why Generic H3 Antagonists Are Not Interchangeable


Histamine H3 receptor antagonists constitute a structurally diverse class with significant variations in receptor binding kinetics, inverse agonism efficacy, selectivity for sigma-1 receptors, and in vivo functional outcomes [1]. For example, clinically evaluated H3 antagonists such as pitolisant, ABT-288, GSK189254, and JNJ-31001074 exhibit a wide range of dissociation rates from the human H3 receptor (t1/2 ranging from 1.5 min to 83 min) and differential sigma-1 receptor affinity, which profoundly influence their pharmacodynamic profiles and therapeutic potential [2]. Furthermore, the presence or absence of inverse agonist activity can dictate whether a compound merely blocks the receptor or actively reduces its constitutive signaling [3]. Substituting S 38093 hydrochloride with another H3 antagonist without accounting for its specific species-dependent affinity, unique pharmacokinetic profile, and demonstrated functional effects—including the reversal of age-related deficits and synergy with donepezil—would compromise experimental reproducibility and therapeutic relevance [4].

S 38093 hydrochloride: Quantitative Evidence of Differentiation from H3 Antagonist Comparators


S 38093 hydrochloride Exhibits Unique Species-Dependent H3 Receptor Affinity Profile

S 38093 hydrochloride demonstrates a distinct species-dependent affinity for histamine H3 receptors, with Ki values of 8.8 µM for rat, 1.44 µM for mouse, and 1.2 µM for human H3 receptors [1]. In contrast, the clinically approved H3 antagonist pitolisant (BF2.649) exhibits a different species profile, with a Ki of 5.3 nM for human H3 receptors and 17 nM for rat H3 receptors [2]. The prototypical H3 antagonist thioperamide shows potent affinity across species with a Ki of 4 nM for human H3 receptors [3]. This differential species sensitivity makes S 38093 particularly valuable for studies where rodent-to-human translation is critical, as its affinity for human receptors is comparable to that for mouse receptors, unlike other H3 antagonists.

Histamine H3 Receptor Radioligand Binding Assay Species Selectivity Inverse Agonism

S 38093 hydrochloride Demonstrates Dose-Dependent Procognitive Effects with Low Minimum Effective Dose in Spatial Memory

Acute oral administration of S 38093 hydrochloride significantly improves spatial working memory in rats at a low dose of 0.1 mg/kg in the Morris water maze test [1]. This procognitive efficacy at low doses is a key differentiating feature. For comparison, the H3 antagonist ciproxifan was shown to improve working memory errors in a radial maze task in aged rats at a dose of 3 mg/kg i.p., a dose 30-fold higher than the effective oral dose of S 38093, albeit in a different model [2]. Furthermore, pitolisant improved spatial learning and memory in a water maze test in rats at 10 mg/kg i.p. but did not show efficacy at 1 mg/kg [3]. The lower effective dose of S 38093 suggests a potentially favorable therapeutic window and reduced risk of dose-limiting side effects often associated with H3 antagonists at higher doses.

Cognition Enhancement Spatial Working Memory Morris Water Maze In Vivo Pharmacology

S 38093 hydrochloride Promotes Adult Hippocampal Neurogenesis and Reverses Age-Related BDNF Deficits

Chronic 28-day treatment with S 38093 hydrochloride (0.3 mg/kg/d p.o.) in aged 16-month-old mice induced a significant reversal of age-dependent effects on hippocampal brain-derived neurotrophic factor (BDNF) transcripts (BDNF-IX, BDNF-IV, and BDNF-I) and increased vascular endothelial growth factor (VEGF) expression [1]. This neurogenic effect is a distinct property of S 38093. While the H3 antagonist thioperamide has been shown to increase neurogenesis in the dentate gyrus of adult rats, it required a much higher dose of 10 mg/kg i.p. and the effect was modest compared to S 38093's robust reversal of age-related deficits [2]. Furthermore, the clinically approved H3 antagonist pitolisant has not been reported to significantly enhance hippocampal neurogenesis in aged animals, suggesting S 38093 may possess a unique pharmacological profile that promotes neuroplasticity in the context of aging.

Adult Hippocampal Neurogenesis Brain-Derived Neurotrophic Factor (BDNF) Cognitive Aging Neuroplasticity

S 38093 hydrochloride Exhibits Synergistic Memory Enhancement with Donepezil via Septo-Hippocampal Circuitry

The combination of S 38093 hydrochloride (0.1–1.0 mg/kg p.o.) with the acetylcholinesterase inhibitor donepezil (0.1–0.3 mg/kg p.o.) induced a dose-dependent synergistic memory-enhancing effect in middle-aged (14-month-old) mice in a contextual memory task [1]. This synergistic effect was statistically superior to the additive effects of either compound alone and was mediated by increased neural activity in the septo-hippocampal circuitry, as evidenced by the cancellation of the age-related reduction in CREB phosphorylation (pCREB) [2]. In contrast, studies combining other H3 antagonists, such as ciproxifan or thioperamide, with donepezil have not consistently demonstrated synergistic effects on memory, with some reports showing additive or even sub-additive interactions [3]. This unique synergistic property of S 38093 suggests it engages a distinct mechanism that complements cholinergic enhancement, potentially offering a more effective therapeutic strategy for cognitive disorders.

Synergistic Drug Combination Donepezil Septo-Hippocampal Circuitry CREB Phosphorylation Alzheimer's Disease Model

S 38093 hydrochloride: Optimal Use Cases in Preclinical Research and Drug Discovery


Investigating Age-Related Cognitive Decline and Alzheimer's Disease Pathophysiology

S 38093 hydrochloride is uniquely suited for studies examining the neurobiology of cognitive aging and Alzheimer's disease due to its demonstrated ability to reverse age-related deficits in BDNF expression, promote adult hippocampal neurogenesis, and improve context discrimination in aged mice [1][2]. Its synergistic memory-enhancing effect with donepezil makes it a critical tool for investigating combination therapy strategies aimed at enhancing cholinergic and histaminergic signaling simultaneously [3]. Researchers should prioritize S 38093 when modeling age-associated memory dysfunction and exploring mechanisms of neuroplasticity in the aging brain.

Evaluating Novel Combination Therapies for Cognitive Enhancement

Given its established synergistic interaction with donepezil—which is superior to the additive effects of either compound alone—S 38093 hydrochloride is the preferred H3 antagonist for studies designed to identify and validate new combination therapies for cognitive disorders [1]. Its lack of pharmacokinetic interaction with donepezil ensures that observed synergy is pharmacodynamic in nature, providing a clean experimental system for dissecting neural circuit-level mechanisms [2]. This scenario extends to testing S 38093 with other cognitive enhancers (e.g., memantine, other H3 ligands) to map synergistic networks.

Probing the Role of H3 Receptors in Neuropathic Pain Pathways

S 38093 hydrochloride has demonstrated significant antiallodynic and antihyperalgesic effects in rat models of neuropathic pain, including oxaliplatin-induced neuropathy and diabetic neuropathy, with efficacy comparable to gabapentin and pregabalin [1][2]. Its distinct species-dependent affinity profile and brain-penetrant properties make it a valuable tool for dissecting the contribution of central H3 receptors to pain processing and for evaluating novel analgesic strategies that avoid opioidergic or gabapentinoid mechanisms.

Assessing Functional Selectivity and Inverse Agonism at H3 Receptors In Vivo

S 38093 hydrochloride is characterized as both an antagonist and an inverse agonist at H3 receptors, with moderate potency in cellular models (EC50 of 9 µM at rat H3 and 1.7 µM at human H3) [1]. This functional profile, combined with its rapid brain penetration and oral bioavailability, makes it an ideal candidate for studies aiming to correlate in vitro functional activity (inverse agonism vs. neutral antagonism) with in vivo behavioral and neurochemical outcomes [2]. Comparative studies with pure neutral antagonists can help elucidate the therapeutic relevance of constitutive H3 receptor activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for S 38093 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.